molecular formula C9H6BrClN2 B14041265 2-Bromo-5-chloro-4-methylquinazoline

2-Bromo-5-chloro-4-methylquinazoline

Cat. No.: B14041265
M. Wt: 257.51 g/mol
InChI Key: MSDDJNLIAHDCCG-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-4-methylquinazoline is a quinazoline derivative, a class of compounds known for their significant biological activities. Quinazoline derivatives have been extensively studied due to their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and anti-bacterial activities

Preparation Methods

The synthesis of 2-Bromo-5-chloro-4-methylquinazoline typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of 4-methylquinazoline. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure selective substitution at the desired positions . Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity .

Chemical Reactions Analysis

2-Bromo-5-chloro-4-methylquinazoline undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-4-methylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and chlorine atoms enhances its binding affinity to these targets, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

2-Bromo-5-chloro-4-methylquinazoline can be compared with other quinazoline derivatives, such as:

The unique combination of bromine, chlorine, and methyl groups in this compound makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C9H6BrClN2

Molecular Weight

257.51 g/mol

IUPAC Name

2-bromo-5-chloro-4-methylquinazoline

InChI

InChI=1S/C9H6BrClN2/c1-5-8-6(11)3-2-4-7(8)13-9(10)12-5/h2-4H,1H3

InChI Key

MSDDJNLIAHDCCG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)Br)C=CC=C2Cl

Origin of Product

United States

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